molecular formula C22H42O2 B116035 delta 12 cis Heneicosenoic acid methyl ester CAS No. 146407-38-7

delta 12 cis Heneicosenoic acid methyl ester

Cat. No.: B116035
CAS No.: 146407-38-7
M. Wt: 338.6 g/mol
InChI Key: FWLFWYPHJIFFGY-KHPPLWFESA-N
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Description

Delta 12 cis heneicosenoic acid methyl ester (C21:1Δ12c-ME) is a very-long-chain fatty acid methyl ester (VLCFA-ME) with a 21-carbon backbone and a cis-configured double bond at the 12th position. Structurally, it is represented as CH₃(CH₂)₈CH=CH(CH₂)₉COOCH₃.

Properties

IUPAC Name

methyl (Z)-henicos-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h10-11H,3-9,12-21H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFWYPHJIFFGY-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis from Hydroxy Acid Precursors

The de novo synthesis of Δ12-cis-heneicosenoic acid methyl ester often begins with functionalized precursors to install the cis double bond. A demonstrated strategy involves starting with methyl 12-hydroxyheneicosanoate, which undergoes bromination followed by base-induced elimination. For example, Carballeira et al. synthesized 9-methyl-10-hexadecenoic acid via bromination of a hydroxydecanoate derivative, yielding a trans-dibromide intermediate that was subsequently dehydrohalogenated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the cis-alkene. Adapting this approach, the Δ12-cis configuration could be achieved by brominating methyl 12-hydroxyheneicosanoate at the 12th and 13th positions, followed by stereospecific elimination.

Critical parameters include:

  • Temperature control : Elimination reactions typically proceed at 60–80°C to favor cis-alkene formation via concerted E2 mechanisms.

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

Acid-Catalyzed Esterification Methods

Anhydrous Methanolic HCl Protocol

Free Δ12-cis-heneicosenoic acid (FFA) can be esterified using methanolic HCl, a widely adopted method for FAME preparation. Ichihara et al. optimized this protocol by combining 8% (w/v) HCl in methanol-water (85:15, v/v) with toluene to solubilize hydrophobic FFAs. For Δ12-cis-heneicosenoic acid, the reaction proceeds via:

  • Protonation : HCl protonates the carboxylic acid, enhancing electrophilicity.

  • Nucleophilic attack : Methanol attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Esterification : Elimination of water yields the methyl ester.

Optimal conditions :

  • Temperature : 100°C for 1–1.5 hours.

  • Yield : >95% for unsaturated FFAs, with minimal isomerization due to the absence of strong acids at prolonged exposure.

Optimization of Reaction Conditions

Microfluidic systems have revolutionized FAME preparation by reducing reagent volumes and reaction times. Duong and Roper developed a glass microfluidic device that automates derivatization, achieving 84% conversion efficiency for stearic acid methyl ester at 55°C with a 4.9:1 methanolic HCl-to-FFA ratio. Applied to Δ12-cis-heneicosenoic acid, this system could minimize thermal degradation of the cis double bond while enhancing throughput.

Base-Catalyzed Transesterification Techniques

Sodium Methoxide-Mediated Methanolysis

For Δ12-cis-heneicosenoic acid esterified in triglycerides or phospholipids, base-catalyzed transesterification is preferred. Sodium methoxide (0.5 M in methanol) cleaves ester bonds at 50°C within 10 minutes, producing FAMEs without hydrolyzing the cis double bond. However, this method is unsuitable for FFAs, necessitating prior saponification if the acid is in free form.

Applications in Lipid-Rich Matrices

In marine oils and animal tissues, Δ12-cis-heneicosenoic acid often exists as a glycerolipid. Saponification with 1 M KOH in 70% ethanol (90°C, 1 hour) liberates FFAs, which are then methylated using BF3-methanol (10% w/v, 37°C, 20 minutes). This two-step approach ensures complete derivatization but risks isomerization if BF3 concentrations exceed 5%.

Advanced Microfluidic Derivatization Systems

Device Architecture and Operational Parameters

Microreactors with 29 μL channels enable rapid, controlled esterification. Key advantages for Δ12-cis-heneicosenoic acid include:

  • Residence time : 0.8 minutes at 55°C.

  • Reagent ratio : Methanolic HCl-to-FFA ratio of 4.9:1.

  • Throughput : 20 samples per hour with <5% variability.

Natural Source Extraction and Methylation

Lipid Hydrolysis and FFA Isolation

Δ12-cis-heneicosenoic acid occurs in trace amounts in menhaden oil and marine phospholipids. Fardin-Kia et al. isolated similar monounsaturated FAMEs using Ag+-HPLC to fractionate cis/trans isomers before GC-MS analysis. For preparative-scale isolation, saponification (1 M KOH, 90°C) followed by urea complexation enriches cis-unsaturated FFAs, which are then methylated.

Quality Control and Analytical Verification

Gas Chromatography-Mass Spectrometry Analysis

GC-MS with ionic liquid columns (e.g., SLB-IL111) resolves Δ12-cis-heneicosenoic acid methyl ester from C21 isomers. Equivalent chain length (ECL) calculations confirm double bond positions, with ECL = 21.3 for C21:1n-9c.

Structural Confirmation via Equivalent Chain Lengths

ECL values derived from isothermal GC analysis provide unambiguous identification:

FAMEECL
C21:0 methyl ester21.0
C21:1n-9c methyl ester21.3

Industrial-Scale Production Considerations

Energy Efficiency in Non-Catalytic Processes

Non-catalytic transesterification using superheated methanol (563 K) achieves 98% FAME yield in 30 minutes, bypassing catalyst removal steps . For Δ12-cis-heneicosenoic acid, this method minimizes isomerization risks associated with acid/base catalysts.

Chemical Reactions Analysis

Types of Reactions

Delta 12 cis Heneicosenoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Carboxylic acids, methanol

Scientific Research Applications

Chemical Properties and Characteristics

Delta 12 cis heneicosenoic acid methyl ester is characterized by its long carbon chain and a cis double bond at the 12th position. It is part of the fatty acid methyl esters (FAMEs) category, which are commonly analyzed in various biological and environmental samples. Its molecular structure allows it to participate in various biochemical processes and analytical techniques.

Lipid Analysis

One of the primary applications of this compound is in lipid analysis. FAMEs are essential for the characterization of fatty acids due to their improved volatility and stability compared to their free acid counterparts. The conversion of fatty acids to their methyl esters facilitates gas chromatography (GC) analysis, allowing for the separation and quantification of fatty acids based on their chain length and degree of unsaturation .

Table 1: Comparison of Fatty Acid Analysis Techniques

TechniqueDescriptionAdvantages
Gas Chromatography (GC)Utilizes FAMEs for separation and quantificationHigh resolution, fast analysis
Liquid Chromatography (LC)Suitable for polar compounds without derivatizationDirect analysis possible
Mass Spectrometry (MS)Provides structural information on fatty acidsHigh sensitivity and specificity

Internal Standard in Chromatography

This compound is often used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids in complex matrices such as dairy products and fish . Its known concentration allows researchers to calibrate their measurements accurately, ensuring reliable results.

Biochemical Studies

The compound has been implicated in various biochemical studies, particularly those examining lipid metabolism and its effects on health. For instance, research has shown that specific fatty acid profiles can influence metabolic pathways related to inflammation and cardiovascular health . this compound may serve as a biomarker for certain physiological conditions or dietary influences.

Case Study: Impact on Bone Metabolism

A study investigated the relationship between serum fatty acid contents, including this compound, and bone metabolism in monogastric mammals. The findings suggested that dietary modifications leading to altered fatty acid profiles could significantly impact bone health, highlighting the importance of this compound in nutritional studies .

Environmental Monitoring

In environmental sciences, this compound can be utilized to trace organic pollutants or assess the quality of aquatic environments. Its presence or absence can indicate changes in ecosystem health or the impact of anthropogenic activities on lipid profiles within aquatic organisms .

Mechanism of Action

The mechanism of action of delta 12 cis Heneicosenoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The cis double bond in the fatty acid chain introduces a kink, which affects the packing of lipid molecules and can modulate membrane-associated processes. Additionally, its metabolites may interact with specific molecular targets and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include methyl esters of unsaturated fatty acids with varying chain lengths and double-bond positions. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Double Bond Position/Configuration Key References
Delta 12 cis heneicosenoic acid methyl ester (C21:1Δ12c-ME) C₂₂H₄₂O₂ ~338.58 (calc.) Δ12, cis Inferred
cis-11-Eicosenoic acid methyl ester (C20:1Δ11c-ME) C₂₁H₄₀O₂ 324.55 Δ11, cis
cis-13-Eicosenoic acid methyl ester (C20:1Δ13c-ME) C₂₁H₄₀O₂ 324.55 Δ13, cis
9-Octadecenoic acid methyl ester (Oleic acid methyl ester, C18:1Δ9c-ME) C₁₉H₃₆O₂ 296.49 Δ9, cis
Delta 10 trans heptadecenoic acid methyl ester (C17:1Δ10t-ME) C₁₈H₃₄O₂ 282.47 Δ10, trans




Key Observations :

  • Chain Length: C21:1Δ12c-ME has a longer carbon chain than its analogs (e.g., C20:1 and C18:1 esters), which may influence melting points and solubility. For example, saturated heneicosanoic acid methyl ester (C21:0-ME) has a molecular weight of 340.58 and higher melting points compared to shorter-chain esters .
  • Double Bond Position : The Δ12 cis configuration in C21:1Δ12c-ME distinguishes it from compounds like C20:1Δ11c-ME and C18:1Δ9c-ME. Double-bond position affects oxidative stability and biological activity; Δ9 cis esters (e.g., oleic acid methyl ester) are more oxidation-prone than Δ12 cis analogs .
  • Stereochemistry : Trans-configuration (e.g., C17:1Δ10t-ME) reduces fluidity compared to cis isomers, as seen in differential gas chromatography retention times .

Physicochemical and Stability Comparisons

Thermal Stability:
  • C21:1Δ12c-ME is expected to exhibit moderate thermal stability, similar to other unsaturated methyl esters. However, its decomposition products (e.g., carbon monoxide, carbon dioxide) under high heat align with trends observed in Heneicosapentaenoic Acid ethyl ester .
  • Oleic acid methyl ester (C18:1Δ9c-ME) decomposes at ~320°C, whereas saturated analogs (e.g., stearic acid methyl ester) decompose at higher temperatures (>350°C) .
Oxidative Stability:
  • The Δ12 cis double bond in C21:1Δ12c-ME may confer greater oxidative resistance than Δ9 cis esters (e.g., C18:1Δ9c-ME) due to reduced proximity to the ester group. Linoleic acid methyl ester (C18:2Δ9,12c-ME) oxidizes faster than mono-unsaturated analogs .
Solubility and Handling:
  • Like other VLCFA-MEs, C21:1Δ12c-ME is likely sparingly soluble in water but miscible in organic solvents (e.g., DCM, hexane), as seen in GC-MS analyses of similar compounds .
  • Safety protocols for handling (e.g., avoiding static discharge, using NIOSH-approved respirators) mirror those for Heneicosapentaenoic Acid ethyl ester .
Analytical Methods:
  • Gas chromatography-mass spectrometry (GC-MS) and GC-FID are standard for identifying and quantifying VLCFA-MEs. For example, cis-11-eicosenoic acid methyl ester was detected via GC-FID with distinct retention times , while oleoamide and other esters were resolved using DCM extraction .

Biological Activity

Delta 12 cis Heneicosenoic acid methyl ester (C21H40O2) is a long-chain unsaturated fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is a methyl ester of heneicosenoic acid, which is characterized by its unique structure and potential health benefits. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a monounsaturated fatty acid. Its molecular structure includes:

  • Carbon Chain : 21 carbon atoms with one double bond at the 12th position.
  • Functional Group : Methyl ester group (-COOCH3).

The compound's properties influence its solubility, permeability, and interaction with biological membranes, which are critical for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines, suggesting a role in reducing inflammation in various tissues.

  • Case Study : A study involving adipose tissue samples demonstrated that fatty acids, including this compound, influenced the expression of inflammatory markers. The results indicated a significant reduction in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Lipid Metabolism

The compound also appears to play a role in lipid metabolism. Its incorporation into cell membranes can affect membrane fluidity and functionality, which is crucial for cellular signaling and metabolic processes.

  • Research Findings : In a study examining the fatty acid composition of different tissues, delta 12 cis Heneicosenoic acid was found to be present in significant quantities in certain adipose tissues. This suggests that it may influence lipid storage and mobilization .

Antioxidant Activity

Emerging evidence suggests that this compound possesses antioxidant properties. It may help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

  • Experimental Data : In cell culture experiments, the addition of this fatty acid methyl ester led to increased levels of endogenous antioxidants, indicating a protective effect against oxidative damage .

Tables of Biological Effects

Biological ActivityObservationsReference
Anti-inflammatoryReduced cytokine levels in adipose tissue
Lipid metabolismSignificant presence in adipose tissues
Antioxidant activityIncreased endogenous antioxidants

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Cell Signaling Pathways : The compound may interact with receptors involved in inflammation and metabolism.
  • Influence on Gene Expression : It can alter the expression of genes related to lipid metabolism and inflammatory responses.
  • Membrane Fluidity : By incorporating into cell membranes, it affects the physical properties of membranes, which can influence various cellular functions.

Q & A

Basic: How can researchers confirm the structural identity of delta 12-cis-heneicosenoic acid methyl ester?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC/MS): Use polar cyanosilicone capillary columns (e.g., 100 m length, 0.25 mm ID) to resolve geometric isomers. Compare retention times and mass spectra with authenticated FAME standards (e.g., NIST Chemistry WebBook data) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals, such as the cis-double bond at δ 5.3–5.4 ppm (protons) and δ 127–130 ppm (carbons). Confirm esterification via the methyl ester signal at δ 3.6–3.7 ppm (1H^1H) .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling: Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety glasses to avoid inhalation/contact. Prevent static discharge by grounding equipment .
  • Storage: Maintain in a dry, cool (<4°C), inert environment (argon/vacuum-sealed vials) to prevent oxidation. Avoid proximity to alkali metals, peroxides, or strong oxidizers .

Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • GC-FID (Flame Ionization Detection): Employ a BPX70 or equivalent column for high-resolution separation of FAMEs. Calibrate with certified reference materials (CRMs) like Supelco 37 Component FAME Mix .
  • HPLC-UV/ELSD: Use reverse-phase C18 columns with acetonitrile/water gradients. ELSD (Evaporative Light Scattering Detection) is preferred for non-UV-active compounds .

Advanced: How should experimental designs account for instability during thermal or oxidative stress studies?

Methodological Answer:

  • Stress Conditions: Expose the compound to controlled temperatures (e.g., 40–80°C) and oxygen levels (0–21%) using sealed reactors with inert gas purging. Monitor degradation via GC-MS for byproducts (e.g., carbon monoxide, aldehydes) .
  • Kinetic Modeling: Apply Arrhenius equations to predict degradation rates. Validate with accelerated aging tests and HPLC-MS/MS to identify secondary oxidation products .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of hydrogenation)?

Methodological Answer:

  • Calorimetric Validation: Use micro-bomb calorimetry to measure ΔHhyd\Delta H_{hyd} directly. Cross-reference with computational methods (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Error Analysis: Assess purity (>99% via GC), solvent effects (e.g., hexane vs. methanol), and instrumental calibration. Compare datasets from NIST and peer-reviewed studies to identify systematic biases .

Advanced: What strategies optimize the synthesis of high-purity delta 12-cis-heneicosenoic acid methyl ester?

Methodological Answer:

  • Catalytic Esterification: Use H2_2SO4_4 (2% w/w) or immobilized lipases (e.g., Novozym 435) in solvent-free systems. Monitor conversion via FTIR for ester carbonyl peaks at 1740–1745 cm1^{-1} .
  • Purification: Perform urea complexation or silver-ion chromatography to isolate cis-isomers. Validate purity with GC×GC-TOFMS for trace impurities .

Advanced: How can decomposition pathways be characterized under environmental conditions?

Methodological Answer:

  • Photolysis Studies: Expose samples to UV light (254 nm) in environmental chambers. Analyze headspace gases (CO, CO2_2) via FTIR and quantify fragment ions (m/z 55, 67) via GC-MS .
  • Ecotoxicology Profiling: Use Daphnia magna or algal bioassays to assess toxicity of degradation products. Correlate with QSAR models to predict environmental persistence .

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